1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBLQHFUUZBVFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356140 |

Source

|

| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192997-23-2 |

Source

|

| Record name | 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192997-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde is a synthetic derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The incorporation of a 4-fluorobenzyl group at the N1-position of the indole ring significantly influences its physicochemical and biological properties compared to the parent indole-3-carbaldehyde. This modification enhances lipophilicity and can alter the compound's interaction with biological targets, making it a molecule of interest in drug discovery and chemical biology. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization, offering insights for its application in research and development.

Molecular Identity and Structure

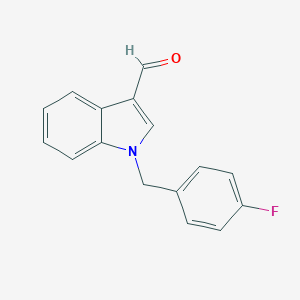

Chemical Name: this compound CAS Number: 192997-23-2 Molecular Formula: C₁₆H₁₂FNO Molecular Weight: 253.27 g/mol

The molecular structure consists of an indole ring system where the nitrogen atom is substituted with a 4-fluorobenzyl group. An aldehyde functional group is present at the C3 position of the indole ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Value (Predicted/Analogous Data) | Source/Method |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on indole-3-carboxaldehyde (198 °C) and other N-substituted derivatives.[1] |

| Boiling Point | Not available. Likely to decompose at high temperatures. | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | General solubility of N-substituted indole derivatives. |

| logP | ~3.5-4.5 (Predicted) | The 4-fluorobenzyl group significantly increases lipophilicity compared to indole-3-carboxaldehyde (logP ~1.7).[2] |

| pKa | Not available. The indole nitrogen is non-basic due to delocalization of the lone pair into the aromatic system. The aldehyde proton is not acidic. |

Synthesis and Characterization

The synthesis of this compound can be achieved through the N-alkylation of indole-3-carboxaldehyde. This common synthetic route allows for the introduction of various substituents on the indole nitrogen.[3][4]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the indole nitrogen.

-

Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data available for closely related analogs, such as 1-benzyl-1H-indole-3-carbaldehyde.[5]

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected around δ 10.0 ppm.

-

Indole Protons:

-

H2: A singlet around δ 7.7-7.8 ppm.

-

H4, H5, H6, H7: A complex multiplet pattern in the aromatic region (δ 7.2-8.4 ppm). H4 is typically the most deshielded of the benzo-protons.

-

-

Benzyl Protons:

-

Methylene Protons (-CH₂-): A singlet around δ 5.4 ppm.

-

Aromatic Protons (fluorophenyl ring): Two doublets (or a complex multiplet) in the aromatic region (δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring, showing coupling to the fluorine atom.

-

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl (C=O): A signal around δ 185 ppm.

-

Indole Carbons:

-

C3: Around δ 118-120 ppm.

-

C2: Around δ 138-140 ppm.

-

Other indole carbons (C3a, C4, C5, C6, C7, C7a): Signals in the range of δ 110-138 ppm.

-

-

Benzyl Carbons:

-

Methylene Carbon (-CH₂-): A signal around δ 50-51 ppm.

-

Aromatic Carbons (fluorophenyl ring): Signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

FT-IR Spectroscopy

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.

-

C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic, -CH₂-): Bands around 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

C-N Stretch: In the 1200-1350 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 253.

-

Fragmentation Pattern: Common fragmentation pathways for N-benzyl indoles involve the cleavage of the benzyl group. A prominent fragment ion corresponding to the 4-fluorobenzyl cation (m/z = 109) is expected. Another significant fragment would be the indole-3-carbaldehyde cation radical (m/z = 144) resulting from the loss of the 4-fluorobenzyl radical.

Safety and Handling

While a specific safety data sheet for this compound is not available, the safety precautions for the parent compound, indole-3-carboxaldehyde, should be followed as a minimum guideline.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields of chemical and pharmaceutical research. This guide provides a foundational understanding of its physicochemical properties, synthesis, and spectral characteristics, based on available data and established chemical principles. Researchers and drug development professionals can utilize this information to guide their experimental design and to better understand the behavior of this and related molecules. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this compound.

References

-

Survase, D. N., Karhale, S. S., Khedkar, V. M., & Helavi, V. B. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Synthetic Communications, 49(24), 3343–3353. [Link]

-

Yan, M., Hider, R. C., & Ma, Y. (2017). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No journal name provided]. [Link]

-

Doi, T., et al. (2018). [No title provided]. [No source provided]. [Link]

-

SpectraBase. (n.d.). Indole-3-carboxaldehyde, 1-(4-fluorobenzyl)-2-methyl-. [Link]

-

Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Ge, C., et al. (2017). Synthesis of substituted indole-3-carboxaldehyde derivatives. [No journal name provided]. [Link]

-

Singh, P., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 82(19), 10399–10413. [Link]

-

El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

-

PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Smith, G. (1956). Indole-3-aldehyde. Organic Syntheses, 36, 36. [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, December 1). Indole-3-carbaldehyde. [Link]

-

Rizal, M. Y., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Hughes, T. B., et al. (2015). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 58(20), 8285–8295. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 192997-23-2). This compound belongs to the N-substituted indole-3-carbaldehyde class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This document outlines a detailed, field-proven protocol for its synthesis via N-alkylation, provides a thorough structural elucidation using spectroscopic methods, and discusses the implications of its molecular architecture for further drug design and development. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their scientific endeavors.

Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents.[1] Among its many derivatives, indole-3-carbaldehyde has emerged as a particularly valuable starting material for the synthesis of biologically active compounds.[1][2] The aldehyde functionality at the C3 position serves as a versatile synthetic handle, readily participating in a variety of chemical transformations to generate diverse molecular architectures.[2]

Substitution at the N1 position of the indole ring with various functionalities, such as the 4-fluorobenzyl group in the topic compound, allows for the fine-tuning of steric and electronic properties. This modulation can significantly impact the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a fluorine atom on the benzyl substituent is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide focuses specifically on the molecular structure and properties of this compound, providing a detailed framework for its scientific exploration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar indole ring system, with a carbaldehyde group at the 3-position and a 4-fluorobenzyl group attached to the indole nitrogen.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 192997-23-2 | [3] |

| Molecular Formula | C₁₆H₁₂FNO | [3] |

| Molecular Weight | 253.27 g/mol | [3] |

| Melting Point | 116-117 °C | [3] |

| Boiling Point | 443.9±30.0 °C (Predicted) | [3] |

| Appearance | Solid | - |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through the N-alkylation of indole-3-carbaldehyde. This reaction proceeds via a nucleophilic substitution mechanism where the indole nitrogen acts as the nucleophile.

Causality Behind Experimental Choices:

The choice of a strong base, such as sodium hydride (NaH), is critical to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The resulting indolide anion readily attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide. Anhydrous N,N-dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar aprotic, effectively solvating the cation and leaving the anion highly reactive. The reaction is typically conducted at room temperature to prevent side reactions.

Figure 2: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

-

Step 1: Deprotonation. To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes. The evolution of hydrogen gas indicates the formation of the indolide anion.

-

Step 2: N-Alkylation. A solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Step 3: Work-up. The reaction is carefully quenched by the slow addition of ice-cold water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Structural Elucidation and Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While the specific spectra for this compound are not publicly available in the search results, the expected spectral data can be inferred from closely related analogs and the known chemical shifts of the constituent moieties.

Figure 3: Workflow for the structural characterization of the title compound.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the aldehydic proton around δ 9.8-10.2 ppm. - A singlet for the benzylic protons (CH₂) around δ 5.3-5.5 ppm. - A complex multiplet pattern for the aromatic protons of the indole ring and the 4-fluorobenzyl group in the range of δ 7.0-8.5 ppm. The protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. |

| ¹³C NMR | - A signal for the aldehydic carbon around δ 184-186 ppm. - Signals for the aromatic carbons of the indole and 4-fluorobenzyl rings in the range of δ 110-140 ppm. The carbons of the fluorophenyl ring will show C-F coupling. - A signal for the benzylic carbon (CH₂) around δ 50-52 ppm. |

| IR (Infrared) Spectroscopy | - A strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1660-1680 cm⁻¹. - C-H stretching vibrations for the aromatic and benzylic protons around 2800-3100 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm⁻¹. - A C-F stretching vibration around 1150-1250 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 253.27. |

Potential Applications and Future Directions

While specific biological studies on this compound were not identified in the search results, the broader class of indole-3-carbaldehyde derivatives has shown significant promise in various therapeutic areas. The aldehyde group is a key pharmacophore that can be readily converted into other functionalities, such as imines (Schiff bases), alcohols, and carboxylic acids, to generate libraries of compounds for biological screening.

The presence of the 4-fluorobenzyl group suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with potential applications in areas where fluorinated compounds have shown utility, such as in the development of enzyme inhibitors or receptor ligands. Future research should focus on the biological evaluation of this compound and its derivatives against a panel of disease targets to uncover their therapeutic potential.

Conclusion

This compound is a synthetically accessible and versatile molecule with a molecular architecture that is highly amenable to further chemical modification. This technical guide has provided a comprehensive overview of its structure, a reliable synthetic protocol, and a framework for its characterization. The insights presented herein are intended to empower researchers and drug development professionals to leverage the potential of this compound in the pursuit of novel therapeutic agents.

References

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available from: [Link]

-

indole-3-aldehyde. Organic Syntheses. Available from: [Link]

-

Bioorganic & medicinal chemistry letters. VIVO. Available from: [Link]

-

Journal of Medicinal and Organic Chemistry. Available from: [Link]

-

Tetrahedron Letters. SciSpace. Available from: [Link]

-

Full text of "Tetrahedron Letters 1989: Vol 30 Index". Internet Archive. Available from: [Link]

-

1H-Indole-3-carboxaldehyde. NIST WebBook. Available from: [Link]

-

Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem. Available from: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available from: [Link]

-

2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. Available from: [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]

Sources

synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde from indole-3-carbaldehyde

An In-depth Technical Guide to the Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The core of this synthesis lies in the N-alkylation of indole-3-carbaldehyde, a fundamental transformation in heterocyclic chemistry. This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and discusses key aspects of reaction optimization and product characterization. It is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into this synthetic procedure.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules. The target compound, this compound, serves as a versatile building block. The aldehyde group at the C-3 position is a synthetic handle for a variety of subsequent transformations, such as condensation reactions to form Schiff bases, oxidation to carboxylic acids, or reduction to alcohols.[2][3]

The synthesis from indole-3-carbaldehyde is achieved through a direct N-alkylation reaction. This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of the transformation. The key strategic decision in this synthesis involves the choice of base and solvent to ensure selective and high-yielding alkylation at the nitrogen atom over the carbon atoms of the indole ring.

Mechanistic Rationale and Reagent Selection

The synthesis proceeds via a two-step, one-pot sequence involving deprotonation followed by a nucleophilic substitution reaction (SN2).[4] Understanding the causality behind each component's selection is crucial for procedural success.

Deprotonation: Formation of the Nucleophile

The initial and most critical step is the deprotonation of the N-H bond of indole-3-carbaldehyde to form a sodium indolate salt.

-

Substrate Acidity: The N-H proton of indole has a pKa of approximately 17. The presence of the electron-withdrawing aldehyde group at the C-3 position increases the acidity of this proton, facilitating its removal by a suitable base.[4] This substituent also sterically and electronically disfavors competitive alkylation at the C-3 position.[5]

-

Choice of Base: Sodium Hydride (NaH): A strong, non-nucleophilic base is required for efficient and irreversible deprotonation. Sodium hydride (NaH) is the reagent of choice for this purpose.[6][7] As a non-nucleophilic base, it does not compete with the indolate anion in the subsequent alkylation step. The reaction of NaH with the indole N-H proton generates the indolate anion and hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium towards the product.[8][9]

-

Choice of Solvent: Anhydrous Dimethylformamide (DMF): A polar aprotic solvent is essential. DMF is an excellent choice as it readily dissolves the indole starting material and the resulting sodium indolate salt, stabilizing the anion and preventing its precipitation.[7] Its high boiling point also allows for heating if the reaction proves to be sluggish at room temperature. Anhydrous conditions are critical, as NaH reacts violently with water.[9]

Nucleophilic Substitution: The SN2 Alkylation Step

Once the highly nucleophilic indolate anion is formed, it attacks the electrophilic alkylating agent.

-

Alkylating Agent: 4-Fluorobenzyl Bromide: This reagent is an ideal electrophile. The bromine atom is a good leaving group, and the adjacent benzylic carbon is highly susceptible to nucleophilic attack. The fluorine substituent on the phenyl ring is generally well-tolerated in SN2 reactions and is a common feature in bioactive molecules due to its ability to modulate metabolic stability and binding affinity.

The overall reaction mechanism is depicted below:

Step 1: Deprotonation Indole-3-carbaldehyde + NaH → Sodium Indolate-3-carbaldehyde + H₂

Step 2: SN2 Attack Sodium Indolate-3-carbaldehyde + 4-Fluorobenzyl Bromide → this compound + NaBr

Experimental Protocol

This protocol is a self-validating system designed for reliability and reproducibility. Adherence to anhydrous conditions and an inert atmosphere is paramount for success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| Indole-3-carbaldehyde | 145.16 | 1.45 g | 10.0 | 1.0 |

| Sodium Hydride (60% in oil) | 40.00 (as 100%) | 0.44 g | 11.0 | 1.1 |

| 4-Fluorobenzyl Bromide | 189.04 | 2.08 g | 11.0 | 1.1 |

| Anhydrous DMF | - | 50 mL | - | - |

| n-Hexane (for washing) | - | ~15 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

| Ethyl Acetate | - | ~150 mL | - | - |

| Brine | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Step-by-Step Methodology

-

Preparation of Sodium Hydride: In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), weigh 0.44 g of the 60% NaH dispersion. Add ~15 mL of anhydrous n-hexane and stir the slurry for 5 minutes. Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant containing the mineral oil via cannula or a syringe. Repeat this washing step twice to ensure all mineral oil is removed. Dry the remaining NaH powder under a stream of inert gas.[8]

-

Reaction Setup: Fit the flask with a magnetic stirrer, a thermometer, and a gas inlet. Add 50 mL of anhydrous DMF to the washed NaH.

-

Substrate Addition: Dissolve 1.45 g (10.0 mmol) of indole-3-carbaldehyde in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH/DMF suspension at room temperature.

-

Deprotonation: Stir the resulting mixture at room temperature for 1 hour. The evolution of hydrogen gas should be observed, and the solution may change color. This stirring time ensures the complete formation of the sodium indolate.[8]

-

Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add 2.08 g (11.0 mmol) of 4-fluorobenzyl bromide dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3).

-

Work-up and Extraction: Upon completion, cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of ~20 mL of deionized water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel containing 100 mL of water and 75 mL of ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield the pure product.[10]

Expected Yield and Characterization

-

Yield: 85-95%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 10.0 (s, 1H, -CHO), 8.3 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4-7.3 (m, 3H, Ar-H), 7.2-7.1 (m, 4H, Ar-H), 5.4 (s, 2H, -CH₂-).

-

¹³C NMR (101 MHz, CDCl₃): δ 185.0, 162.5 (d, J=247 Hz), 137.5, 137.0, 131.5 (d, J=3 Hz), 129.0 (d, J=8 Hz), 125.5, 124.2, 123.1, 122.3, 118.5, 116.0 (d, J=22 Hz), 110.5, 50.0.

-

IR (KBr, cm⁻¹): ~1660 (C=O, aldehyde), ~1220 (C-F).

-

MS (ESI): m/z 254.09 [M+H]⁺.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Conclusion

The N-alkylation of indole-3-carbaldehyde with 4-fluorobenzyl bromide using sodium hydride in DMF is a highly efficient and reliable method for the synthesis of this compound. The success of the procedure hinges on a clear understanding of the underlying reaction mechanism, particularly the critical role of the base in generating the nucleophilic indolate anion, and the strict maintenance of anhydrous conditions. This guide provides the necessary theoretical foundation and a detailed, practical protocol to enable researchers to confidently perform this valuable synthetic transformation.

References

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Vertex AI Search.

- Optimization of reaction conditions for N-alkylation of indoles. Benchchem.

- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry - ACS Publications.

- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH.

- Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

- in the chemical literature: N-alkylation of an indole. YouTube.

-

N-BENZYLATION OF INDOLE. Organic Syntheses Procedure. Available at: [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Taizhou University.

- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.

- P. Venturello and M. Barbero Sodium hydride. Thieme.

-

Indole-3-carboxaldehyde, 1-(4-fluorobenzyl)-2-methyl-. SpectraBase. Available at: [Link]

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Available at: [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

- N-alkylation of indole derivatives. Google Patents.

-

Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

-

N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. Available at: [Link]

-

Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Wiley Online Library. Available at: [Link]

-

1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH. Available at: [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information].

Sources

- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. dea.gov [dea.gov]

The Multifaceted Biological Activities of N-Substituted Indole-3-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif that forms the structural backbone of a vast number of natural products and synthetic compounds with significant biological activities.[1][2][3] Among the diverse array of indole derivatives, N-substituted indole-3-carbaldehydes have emerged as a particularly promising and versatile scaffold in modern drug discovery.[1][4] Their inherent chemical reactivity, stemming from the aldehyde functional group at the C-3 position and the modifiable N-1 position of the indole ring, allows for extensive structural diversification. This chemical tractability, coupled with the inherent bioactivity of the indole core, has led to the development of a multitude of derivatives exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5]

This technical guide provides an in-depth exploration of the biological activities of N-substituted indole-3-carbaldehydes. Moving beyond a mere cataloging of activities, this document delves into the mechanistic underpinnings of their actions, offers insights into the rationale behind synthetic strategies, and provides detailed experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively harness the therapeutic potential of this remarkable class of compounds.

The Chemical Versatility of Indole-3-Carbaldehydes: A Gateway to Diverse Bioactivities

The indole-3-carbaldehyde framework serves as a key intermediate for the synthesis of a wide range of biologically active molecules.[6][7] The aldehyde group readily participates in various chemical transformations, including condensations (such as Aldol, Claisen, and Knoevenagel reactions), C-C and C-N coupling reactions, and reductions.[1][2] Furthermore, the nitrogen atom of the indole ring can be readily substituted, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological targets.[1][8] This synthetic accessibility is a cornerstone of their importance in medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR).

A common synthetic route to N-substituted indole-3-carbaldehydes involves the N-acylation of indole-3-carbaldehyde, followed by further modifications.[9] For instance, N-acylation with chloroacetyl chloride yields a key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde, which can then be coupled with various amines to generate a library of derivatives.[9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines.[10][11][12][13][14] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and progression.

Mechanism of Action: A Multi-pronged Attack

One of the prominent mechanisms of action for some indole derivatives is the inhibition of tubulin polymerization.[12] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis. For example, certain 2-phenylindole-3-carbaldehyde analogs have been shown to be potent inhibitors of tubulin polymerization.[12]

Furthermore, some derivatives have been found to induce apoptosis through the modulation of key signaling pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[15] Additionally, the induction of cell cycle arrest, often in the G1 or G2/M phase, is another common mechanism by which these compounds exert their antiproliferative effects.[16]

Some N-substituted indole-3-carbaldehyde derivatives have also been investigated as inhibitors of specific enzymes crucial for cancer cell survival, such as topoisomerase II.[17]

Illustrative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative N-substituted indole-3-carbaldehyde derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Arylsulfonylhydrazides | MCF-7 (Breast) | 13.2 | [11] |

| Indole-based Arylsulfonylhydrazides | MDA-MB-468 (Breast) | 8.2 | [11] |

| Indole-Aryl Amides | HT29 (Colon) | Varies (low µM range) | [13] |

| Indole Derivatives of Ursolic Acid | SMMC-7721 (Hepatocarcinoma) | 0.56 | [17] |

| Indole Derivatives of Ursolic Acid | HepG2 (Hepatocarcinoma) | 0.91 | [17] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the N-substituted indole-3-carbaldehyde derivatives in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Workflow for Anticancer Activity Evaluation

Caption: Workflow for the synthesis and evaluation of the anticancer activity of N-substituted indole-3-carbaldehydes.

Antimicrobial Activity: Combating Pathogenic Microbes

The indole scaffold is also a key feature in many compounds with potent antimicrobial properties.[18][19][20][21] N-substituted indole-3-carbaldehydes and their derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[19][22]

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, it is generally believed that these compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilicity of the indole ring often plays a crucial role in its ability to penetrate microbial cell walls. The formation of Schiff bases and other derivatives from the aldehyde group can further enhance their interaction with biological targets within the microbes.[23]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Inoculum Preparation: Adjust the turbidity of the overnight culture with fresh broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the N-substituted indole-3-carbaldehyde derivatives in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The use of a viability indicator like resazurin can aid in the determination of the endpoint.[24]

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be subcultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[27]

Workflow for Antimicrobial Activity Screening

Caption: Workflow for the synthesis and antimicrobial screening of N-substituted indole-3-carbaldehydes.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built around an indole core.[28] N-substituted indole-3-carbaldehydes have also emerged as promising candidates for the development of new anti-inflammatory drugs.[29][30][31][32][33][34]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[28][32] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over COX-1, it is possible to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.

In addition to COX-2 inhibition, some indole derivatives can modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[29] They can also interfere with the activation of transcription factors such as NF-κB, which plays a central role in the inflammatory response.[28] Some indole-3-carbaldehyde derivatives have been shown to alleviate intestinal inflammation by inhibiting NLRP3 inflammasome activation.[35]

Signaling Pathway of Inflammation and Potential Intervention by Indole Derivatives

Caption: Simplified inflammatory signaling pathway and points of intervention for N-substituted indole-3-carbaldehydes.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[30][31]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test N-substituted indole-3-carbaldehyde derivatives orally or intraperitoneally at different doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.

Conclusion: A Scaffold of Continuing Promise

N-substituted indole-3-carbaldehydes represent a highly valuable and versatile scaffold in the ongoing quest for novel therapeutic agents. Their synthetic tractability allows for the creation of large and diverse chemical libraries, while their inherent biological activity provides a strong foundation for the development of potent and selective drugs. The multifaceted biological activities of these compounds, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their significant potential to address a wide range of unmet medical needs.

The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field. By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of N-substituted indole-3-carbaldehydes can be realized, paving the way for the development of next-generation medicines.

References

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]

-

Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]

-

Scope of N‐substituted 3‐carbaldehyde‐indoles. Reaction conditions. ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]

-

Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. [Link]

-

Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Semantic Scholar. [Link]

-

The antimicrobial activity assay results for compounds 2-16. ResearchGate. [Link]

-

(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC - PubMed Central. [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]

-

Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. PubMed. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. PMC - NIH. [Link]

-

Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. PMC - NIH. [Link]

-

Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]

-

Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH. [Link]

-

Anti-cancer and cardioprotective effects of indol-3-carbinol in doxorubicin-treated mice. BMC Pharmacology and Toxicology. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Science Society of Thailand. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]

-

Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-cancer and cardioprotective effects of indol-3-carbinol in doxorubicin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]

- 21. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. mdpi.com [mdpi.com]

- 31. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 32. chesci.com [chesci.com]

- 33. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

A Technical Guide to the Potential Therapeutic Targets of Fluorinated Indole Compounds

Abstract

The strategic incorporation of fluorine into the indole scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth exploration of the therapeutic targets amenable to modulation by fluorinated indole compounds. By leveraging the unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—these compounds have emerged as promising candidates against a spectrum of diseases.[1][2][3][4] This document details the mechanistic basis of their activity against key protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes, supported by field-proven experimental workflows for target identification and validation.

The Strategic Advantage of Fluorinating the Indole Nucleus

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[5] The introduction of fluorine can profoundly alter a molecule's properties in therapeutically beneficial ways.[4]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This modification can increase a drug's half-life and bioavailability.

-

Binding Affinity & Potency: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, often leading to a significant increase in binding affinity and potency.[1][2][4][6]

-

Lipophilicity & Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral absorption.[1][2][6]

-

Conformational Control: The strategic placement of fluorine can influence the molecule's preferred conformation, locking it into a bioactive shape that fits more precisely into a target's binding site.[3]

These properties have made fluorinated indoles a fertile ground for discovering novel therapeutics for oncology, infectious diseases, and neurological disorders.[3][4][5]

Major Therapeutic Target Classes

Fluorinated indole derivatives have demonstrated activity against a diverse array of biological targets. This section will explore three prominent classes: protein kinases, G-protein coupled receptors, and metabolic enzymes.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5][7] The indole scaffold is a common feature in many kinase inhibitors, and fluorination can enhance both potency and selectivity.[5][7]

Mechanism of Action: Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The 7-azaindole moiety, a common indole isostere, is particularly effective at forming crucial hydrogen bonds with the kinase hinge region.[8] The addition of a fluorine atom to a benzyl group, for example, can allow the compound to occupy an adjacent hydrophobic pocket, thereby improving potency and selectivity.[8]

Examples & Key Data: Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and other cancers, features a fluorinated indole core.[9][10] Numerous other fluorinated indole and indazole derivatives have shown potent inhibition of kinases like ROCK1, Syk, and VEGFR-2.[9][11]

| Compound Class | Target Kinase | Potency (IC50) | Therapeutic Area | Reference |

| Fluorinated Indazoles | ROCK1 | 14 nM | Cardiovascular | [11] |

| Fluorinated Indoles | Syk | 4 nM | Inflammation | [11] |

| O-linked Indoles | VEGFR-2 | 78 nM | Oncology | [9] |

| 4-Fluorobenzylpiperidine Indoles | p38α MAP Kinase | Good activity | Inflammation | [8] |

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs constitute the largest family of membrane receptors and are the targets of a significant portion of all approved drugs.[12] Fluorinated indoles have been developed as modulators for various GPCRs, including serotonin and prostaglandin receptors.[12][13]

Mechanism of Action: The indole nucleus shares structural similarities with endogenous ligands like serotonin, making it an excellent starting point for designing GPCR modulators. Fluorination can fine-tune the compound's affinity and selectivity. For instance, studies on aminergic GPCRs show that fluorination at the ortho position of an aromatic ring is often favorable for increasing potency.[12]

Examples & Key Data: Fluorinated indole-3-acetic acid derivatives have shown high affinity for the prostaglandin DP1 receptor.[13] The strategic placement of fluorine is crucial; for example, a 5-fluoro substitution on a 2-methyl indole-3-acetic acid resulted in a Ki of 5.7 nM for the DP1 receptor.[13] Furthermore, fluorinated indoles are being investigated as PET tracers for imaging GPCRs like GPR44, highlighting the versatility of this chemical modification.[13][14]

Enzyme Inhibitors

Beyond kinases, fluorinated indoles can effectively inhibit other enzyme classes, with indoleamine 2,3-dioxygenase 1 (IDO1) being a prominent example in the field of immuno-oncology.

Mechanism of Action: IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[15] In the tumor microenvironment, IDO1 activity depletes tryptophan and produces kynurenine, which suppresses T-cell function and allows tumors to evade the immune system.[15] Some inhibitors are designed to displace the heme cofactor from the apo-enzyme, preventing its function.[16]

Examples & Key Data: While the well-known IDO1 inhibitor Epacadostat is not an indole, the development of fluorinated indole-based IDO1 inhibitors is an active area of research. For example, a trans-6-fluoro-indole derivative (LM10) has been identified as a selective TDO inhibitor, a related enzyme.[17][18] Dual inhibitors targeting both IDO1 and TDO are also being explored.[17]

Experimental Workflows: From Target Identification to Validation

Identifying and validating the specific molecular target of a novel compound is a cornerstone of modern drug discovery.[19][20][21] A multi-faceted approach combining proteomic, genetic, and biophysical methods is required to build a robust case for a specific mechanism of action.

Target Identification: Unbiased Approaches

The initial step is often a broad screen to generate a list of potential protein binders. Chemical proteomics is a powerful, unbiased strategy for this purpose.[22][23][24]

Workflow: Affinity Chromatography with Mass Spectrometry (AC-MS)

This method relies on the physical interaction between the small molecule and its protein target.[20][23]

Caption: Workflow for target identification using AC-MS.

Detailed Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize an analog of the fluorinated indole compound that includes a linker arm terminating in a reactive group (e.g., NHS ester) suitable for covalent attachment to a solid support.[20]

-

Matrix Immobilization: Covalently couple the linker-modified compound to an activated chromatography matrix (e.g., NHS-activated Sepharose beads). Prepare a control matrix using the linker alone to identify non-specific binders.[20]

-

Protein Binding: Incubate the affinity and control matrices with a complex protein mixture, such as a clarified cell lysate, under native conditions for 2-4 hours at 4°C.[20]

-

Washing: Extensively wash both matrices with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.[20]

-

Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with a high concentration of the free (non-immobilized) fluorinated indole, or by using a denaturing agent (e.g., SDS sample buffer).

-

Protein Identification: Separate the eluted proteins via SDS-PAGE. Excise protein bands that are unique to the affinity matrix pull-down, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

Target Validation: Confirming Engagement in a Cellular Context

Once a list of candidate targets is generated, it is crucial to confirm that the compound engages the target within intact cells.[25][26] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[27][28]

Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[27][29][30]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells with either the fluorinated indole compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.

-

Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C).[27]

-

Lysis: Lyse the cells to release their contents. A common method is to use three rapid freeze-thaw cycles using liquid nitrogen and a water bath.[27]

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[30]

-

Detection: Carefully collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature point. This is typically done using quantitative Western blotting or ELISA.[27]

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the drug-treated samples, indicating ligand-induced stabilization.[29][31]

Functional Validation: Linking Target Engagement to a Biological Effect

The final step is to demonstrate that engaging the target with the fluorinated indole compound leads to a measurable downstream functional consequence. The specific assay depends entirely on the validated target.

Example Protocol: In Vitro Kinase Assay (for a validated kinase target)

This protocol measures the ability of a compound to inhibit the phosphorylation of a substrate by its target kinase.

-

Reaction Setup: In a microplate well, combine the purified recombinant target kinase and its specific substrate (e.g., a peptide or protein) in a kinase buffer.[32][33]

-

Inhibitor Addition: Add the fluorinated indole compound at a range of concentrations (and a vehicle control).

-

Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl2 and ATP.[32][33] Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop Reaction: Terminate the reaction by adding a stop solution, often a chelating agent like EDTA or by adding SDS-PAGE loading dye.[32]

-

Detect Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done in several ways:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[34]

-

Luminescence-Based Assay: Use a system like ADP-Glo™, which measures the amount of ADP produced as a direct indicator of kinase activity.

-

Antibody-Based Detection: Use a phospho-specific antibody via Western blot or ELISA to detect the phosphorylated substrate.

-

-

Data Analysis: Plot the kinase activity (or signal) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Perspectives

Fluorinated indole compounds represent a versatile and powerful class of molecules with demonstrated potential to modulate a wide range of therapeutically relevant targets. The strategic use of fluorine allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often resulting in compounds with superior potency, selectivity, and metabolic stability.[1][3] The continued advancement in synthetic fluorination methods, coupled with robust target identification and validation workflows as outlined in this guide, will undoubtedly accelerate the discovery and development of novel fluorinated indole-based drugs. Future efforts will likely focus on exploring new target classes, optimizing safety profiles, and leveraging these compounds as chemical probes to further unravel complex biological processes.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

UCL. Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Pupo, A., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

-

Verhelst, S., & Bogyo, M. (2005). Chemical proteomics applied to target identification and drug discovery. BioTechniques. Available at: [Link]

-

Moellering, R. E., & Cravatt, B. F. (2012). Chemical proteomics: a powerful tool for drug discovery. Chemistry & Biology. Available at: [Link]

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available at: [Link]

-

Nishimura, S., et al. (2004). A new approach to drug target identification using quantitative chemical proteomics. Journal of Proteome Research. Available at: [Link]

-

Wei, T., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biomedicines. Available at: [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

-

AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. AntBio. Available at: [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Klüter, S., & Kassack, M. U. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

ResearchGate. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available at: [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

-

Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology. Available at: [Link]

-

Gao, M., et al. (2023). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. Molecules. Available at: [Link]

-

Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. Available at: [Link]

-

Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. Available at: [Link]

-

Wang, Z., et al. (2024). Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. Journal of Biomolecular NMR. Available at: [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

ResearchGate. (2023). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. ResearchGate. Available at: [Link]

-

El-Damasy, D. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Satała, G., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

Gao, G., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-